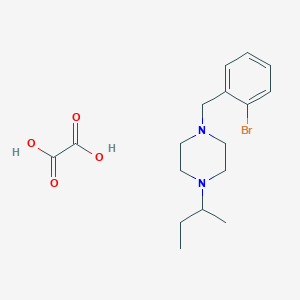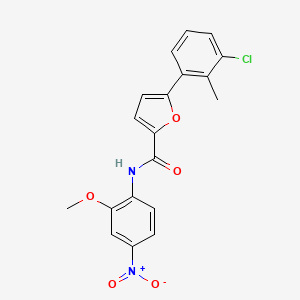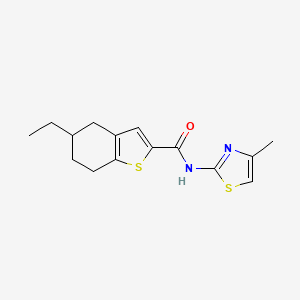
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. In
作用機序
The mechanism of action of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate is not fully understood. However, studies have shown that this compound exerts its effects through various pathways. One of the major pathways is the activation of caspase-3 and -9, which leads to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound has cytotoxic effects on normal cells, which may limit its therapeutic applications.
将来の方向性
There are several future directions for research on 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate. One of the major areas of research is the development of novel therapeutics based on this compound. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Moreover, studies are needed to optimize the synthesis method and improve the purity of the compound. Overall, research on 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has the potential to lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been reported in various studies. One of the commonly used methods involves the reaction of 2-bromobenzylamine with 4-sec-butylpiperazine in the presence of oxalic acid. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall process involves the formation of the oxalate salt of 1-(2-bromobenzyl)-4-sec-butylpiperazine.
科学的研究の応用
1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells by activating caspase-3 and -9. Moreover, this compound has been shown to inhibit the growth of tumor cells in vivo.
Another area of research is the use of 1-(2-bromobenzyl)-4-sec-butylpiperazine oxalate as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2.C2H2O4/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSLPCBWWQQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)

![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)